molecular formula C13H18ClNO2 B2751475 N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide CAS No. 449170-24-5

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B2751475
CAS No.: 449170-24-5
M. Wt: 255.74
InChI Key: LLARNRFKBUSGFT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique chemical structure, which includes a chloro, methoxy, and methyl group attached to a phenyl ring, along with a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenol and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide then reacts with 2,2-dimethylpropanoyl chloride in the presence of a catalyst like pyridine to form the desired amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-chloro-2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamine.

    Substitution: Formation of N-(4-azido-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-inflammatory and analgesic properties. Research is ongoing to determine their efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxy-5-methylphenyl)-3-hydroxy-2-naphthamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the dimethylpropanamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-8-6-10(11(17-5)7-9(8)14)15-12(16)13(2,3)4/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLARNRFKBUSGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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